molecular formula C11H10BrNO2 B3327120 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid CAS No. 313735-42-1

7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid

Cat. No. B3327120
CAS RN: 313735-42-1
M. Wt: 268.11 g/mol
InChI Key: KMIWNBJHFPUVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid” is a chemical compound . It is a part of the dibenz [ b, f ]azepine heterocyclic system, which is an important template for well-prescribed drug molecules . This compound is a halogenated analogue synthesized in connection with metabolic and immunological studies .


Synthesis Analysis

The synthesis of this compound involves a two-step process from appropriate indoles via N-arylation, then acid-catalysed rearrangement . This method has been found effective for fluoro analogues . The 5- (carboxamido) side chain of carbamazepine may be added in various ways, providing a convenient access to drug molecules .

properties

IUPAC Name

7-bromo-2,3-dihydro-1H-1-benzazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-1-2-10-8(6-9)5-7(11(14)15)3-4-13-10/h1-2,5-6,13H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIWNBJHFPUVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C1C(=O)O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
Reactant of Route 2
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
Reactant of Route 3
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
Reactant of Route 4
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
Reactant of Route 5
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid
Reactant of Route 6
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid

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